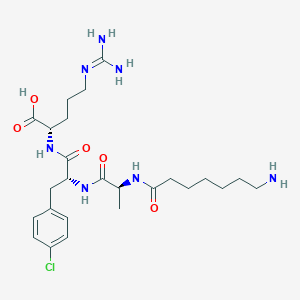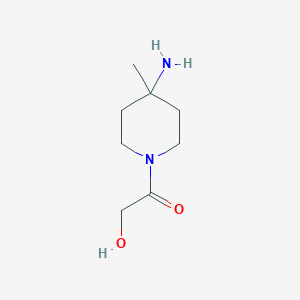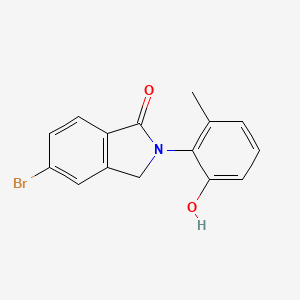
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones Isoindolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development This compound, in particular, features a bromine atom, a hydroxy group, and a methyl group attached to a phenyl ring, which is fused to an isoindolinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable precursor, followed by cyclization to form the isoindolinone core. For instance, the bromination of 2-hydroxy-6-methylbenzoic acid can be achieved using bromine in glacial acetic acid. The resulting brominated product can then undergo cyclization under acidic conditions to yield the desired isoindolinone compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide or potassium thiocyanate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 5-bromo-2-(2-oxo-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Reduction: Formation of 2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
Substitution: Formation of 5-azido-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one.
科学的研究の応用
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of the bromine atom and the hydroxy group may facilitate binding to certain enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methylbenzoic acid: A precursor in the synthesis of the target compound.
5-Bromo-2-hydroxyacetophenone: Another brominated phenolic compound with similar reactivity.
2-Hydroxyquinoline: A compound with a similar hydroxy group and aromatic structure.
Uniqueness
5-Bromo-2-(2-hydroxy-6-methylphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of functional groups and its isoindolinone core. This unique structure imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
特性
CAS番号 |
918331-70-1 |
|---|---|
分子式 |
C15H12BrNO2 |
分子量 |
318.16 g/mol |
IUPAC名 |
5-bromo-2-(2-hydroxy-6-methylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO2/c1-9-3-2-4-13(18)14(9)17-8-10-7-11(16)5-6-12(10)15(17)19/h2-7,18H,8H2,1H3 |
InChIキー |
FGPYMEAMQUVVPT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)O)N2CC3=C(C2=O)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


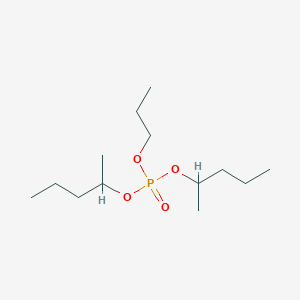

![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)


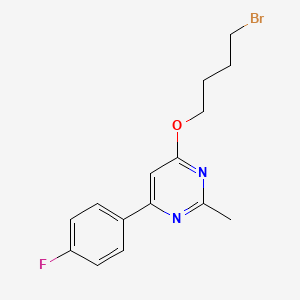
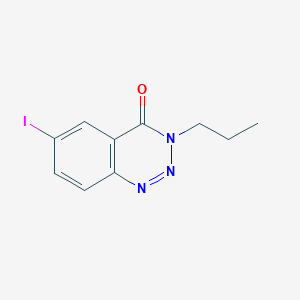
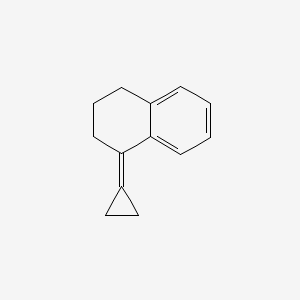
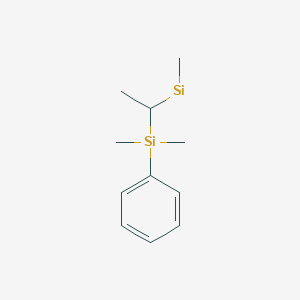
![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
